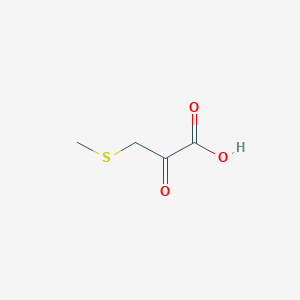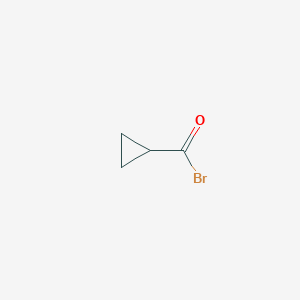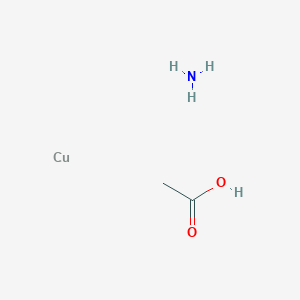
Einecs 245-422-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “acetic acid;azane;copper” is a coordination complex that involves acetic acid (ethanoic acid), azane (ammonia), and copper. Acetic acid is a colorless liquid with a pungent odor, commonly known as the main component of vinegar. Azane, more commonly known as ammonia, is a colorless gas with a characteristic pungent smell. Copper is a reddish-brown metal known for its high thermal and electrical conductivity. The combination of these three components forms a complex that has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of the acetic acid;azane;copper complex typically involves the reaction of copper salts with acetic acid and ammonia. One common method is to dissolve copper(II) acetate in water and then add ammonia solution to the mixture. The reaction proceeds as follows: [ \text{Cu(CH}_3\text{COO)}_2 + 2\text{NH}_3 \rightarrow \text{Cu(NH}_3\text{)}_2(\text{CH}_3\text{COO)}_2 ]
Industrial Production Methods
Industrial production of this complex can be achieved through controlled addition of ammonia to a solution of copper acetate. The reaction is typically carried out at room temperature and atmospheric pressure. The resulting complex can be isolated by crystallization or precipitation methods.
Analyse Des Réactions Chimiques
Types of Reactions
The acetic acid;azane;copper complex undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Ligand Substitution Reactions: The ammonia ligands can be replaced by other ligands in the presence of suitable reagents.
Acid-Base Reactions: The acetic acid component can participate in acid-base reactions, donating protons to bases or accepting protons from acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Ligand Substitution: Ethylenediamine, pyridine.
Major Products Formed
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Ligand Substitution: Formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, the acetic acid;azane;copper complex is used as a catalyst in various organic reactions, including oxidation and reduction reactions. It is also used in the synthesis of other coordination compounds.
Biology
In biological research, this complex is studied for its potential antimicrobial properties. Copper complexes are known to exhibit antibacterial and antifungal activities, making them useful in developing new antimicrobial agents.
Medicine
In medicine, the acetic acid;azane;copper complex is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in wound healing.
Industry
In the industrial sector, this complex is used in electroplating processes, where it helps in the deposition of copper on various substrates. It is also used in the production of pigments and dyes.
Mécanisme D'action
The mechanism of action of the acetic acid;azane;copper complex involves the interaction of the copper center with various molecular targets. Copper ions can interact with proteins, nucleic acids, and other biomolecules, leading to the disruption of cellular processes. The ammonia ligands can facilitate the transport of copper ions into cells, enhancing their biological activity. The acetic acid component can modulate the acidity of the environment, affecting the stability and reactivity of the complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) Acetate: Similar to the acetic acid;azane;copper complex but lacks the ammonia ligands.
Copper(II) Ammonia Complex: Contains ammonia ligands but lacks the acetic acid component.
Copper(II) Chloride: Another copper complex with different ligands.
Uniqueness
The acetic acid;azane;copper complex is unique due to the presence of both acetic acid and ammonia ligands, which confer distinct chemical and biological properties. The combination of these ligands enhances the stability and reactivity of the complex, making it useful in a wide range of applications.
Propriétés
Numéro CAS |
23087-46-9 |
|---|---|
Formule moléculaire |
C2H7CuNO2 |
Poids moléculaire |
140.63 g/mol |
Nom IUPAC |
acetic acid;azane;copper |
InChI |
InChI=1S/C2H4O2.Cu.H3N/c1-2(3)4;;/h1H3,(H,3,4);;1H3 |
Clé InChI |
STBBNCFDTGWWIT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.N.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



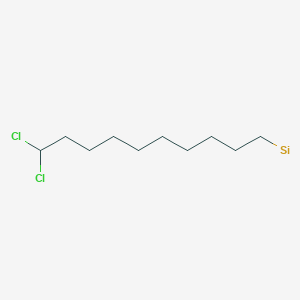
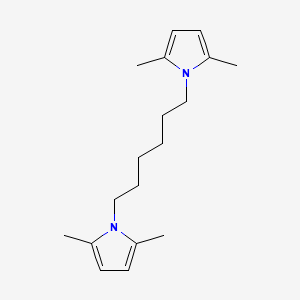
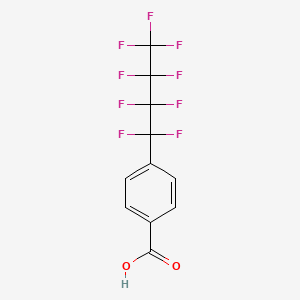
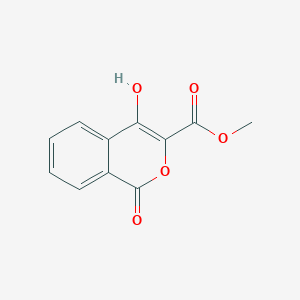
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
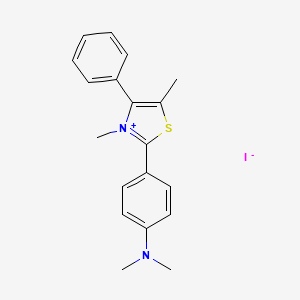
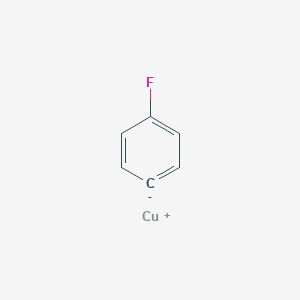
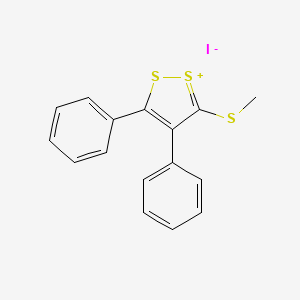
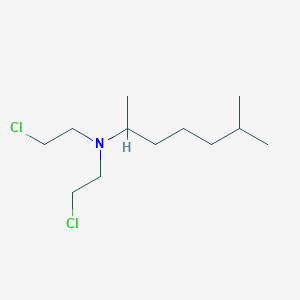
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
